molecular formula C16H12N6 B14145009 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline

货号: B14145009
分子量: 288.31 g/mol
InChI 键: DSOZIFRJKPWNTI-VXLYETTFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a benzimidazole moiety through a hydrazone linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with a suitable diketone, followed by further functionalization to introduce the benzimidazole moiety. One common method involves the reaction of 1,2-diaminobenzene with glyoxal to form quinoxaline, which is then reacted with 2-hydrazinobenzimidazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

化学反应分析

Types of Reactions

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole-quinoxaline derivatives.

科学研究应用

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline involves its interaction with various molecular targets:

相似化合物的比较

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the benzimidazole moiety.

    Benzimidazole: Another related compound that forms the basis of many pharmaceutical agents.

Uniqueness

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is unique due to its combined quinoxaline and benzimidazole structures, which confer enhanced biological activity and versatility in chemical reactions compared to its simpler analogs .

属性

分子式

C16H12N6

分子量

288.31 g/mol

IUPAC 名称

N-[(E)-quinoxalin-5-ylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C16H12N6/c1-2-6-13-12(5-1)20-16(21-13)22-19-10-11-4-3-7-14-15(11)18-9-8-17-14/h1-10H,(H2,20,21,22)/b19-10+

InChI 键

DSOZIFRJKPWNTI-VXLYETTFSA-N

手性 SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C4C(=CC=C3)N=CC=N4

规范 SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C4C(=CC=C3)N=CC=N4

溶解度

0.4 [ug/mL] (The mean of the results at pH 7.4)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。